N-(4-fluorophenyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJXFNYAVPBLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336289 | |
| Record name | N-(4-fluorophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-28-1 | |
| Record name | N-(4-fluorophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 4 Fluorophenyl 2 Phenylacetamide and Its Analogues
Established Reaction Pathways and Chemical Transformations
The traditional synthesis of N-(4-fluorophenyl)-2-phenylacetamide primarily relies on the formation of an amide bond between a phenylacetic acid derivative and 4-fluoroaniline (B128567).
The most direct and widely employed method for the synthesis of this compound is the amidation reaction. This involves the coupling of a phenylacetic acid derivative with 4-fluoroaniline. The phenylacetic acid moiety is typically activated to facilitate the nucleophilic attack by the amino group of 4-fluoroaniline.
One common approach is the conversion of phenylacetic acid to a more reactive species, such as an acyl chloride or an anhydride. For instance, phenylacetyl chloride, readily prepared from phenylacetic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), reacts with 4-fluoroaniline, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford this compound in high yield.
Alternatively, a variety of coupling reagents can be used to promote the direct amidation of phenylacetic acid with 4-fluoroaniline. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then readily attacked by the amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress side reactions.
| Activating Agent/Method | Reagents | Typical Conditions |
| Acyl Chloride Formation | Phenylacetic acid, SOCl₂ or (COCl)₂ | Inert solvent (e.g., DCM, THF), room temperature or gentle heating |
| Coupling Reagent | Phenylacetic acid, 4-fluoroaniline, EDC/HOBt | Inert solvent (e.g., DMF, DCM), 0 °C to room temperature |
One such strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. In this approach, an aryl halide or triflate (e.g., 4-fluoro-1-iodobenzene or 4-fluorophenyl triflate) is coupled with a primary or secondary amide, in this case, 2-phenylacetamide (B93265). The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP). A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction.
Another, albeit less common for this specific transformation, classical method is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine or amide. The synthesis of this compound via this route would involve the reaction of 2-phenylacetamide with a 4-fluorophenyl halide, typically an iodide or bromide, in the presence of a copper catalyst and a base at elevated temperatures.
Contemporary Synthetic Approaches and Chemo-selectivity Considerations
Modern synthetic chemistry places a strong emphasis on efficiency, selectivity, and sustainability. These principles have driven the development of novel methodologies for the synthesis of this compound.
Palladium-catalyzed aminocarbonylation represents a powerful and convergent approach to amide synthesis. This reaction brings together three components: an aryl halide, an amine, and carbon monoxide (CO). To synthesize this compound using this method, a benzyl (B1604629) halide (e.g., benzyl bromide) could be coupled with 4-fluoroaniline and CO in the presence of a palladium catalyst.
Alternatively, and more commonly for this class of compounds, an aryl halide (e.g., iodobenzene) can be coupled with an amine and a source of the acetyl group. However, for the specific target molecule, a more relevant application of palladium catalysis is the aminocarbonylation of an aryl halide with an amine, where the carbonyl group and the N-aryl bond are formed in a single step.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several strategies have been developed for the synthesis of amides, including this compound, that align with these principles.
One approach is the use of microwave irradiation to accelerate the reaction, often leading to shorter reaction times, higher yields, and reduced energy consumption. Microwave-assisted synthesis of this compound can be performed under solvent-free conditions, further enhancing its green credentials. For example, the reaction of phenylacetic acid and 4-fluoroaniline in the presence of a catalytic amount of a solid acid or base under microwave irradiation can provide the desired product efficiently.
Solvent-free reactions are another key aspect of green chemistry. The direct reaction of a carboxylic acid and an amine at elevated temperatures can sometimes lead to amide formation without the need for a solvent. Furthermore, metal- and solvent-free conditions for amide synthesis have been reported, utilizing reagents like substitute formamides as an amino source under mild conditions, which could be adapted for the synthesis of the target molecule.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign route to amides. Lipases, for instance, can catalyze the amidation of esters or acids with amines in non-aqueous media. The synthesis of this compound could potentially be achieved by reacting a simple ester of phenylacetic acid (e.g., methyl phenylacetate) with 4-fluoroaniline in the presence of an immobilized lipase.
| Green Chemistry Approach | Description | Potential Advantage |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, higher yields, lower energy consumption. |
| Solvent-Free Conditions | Reactants are mixed without a solvent. | Reduced waste, easier purification, lower environmental impact. |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the reaction. | High selectivity, mild reaction conditions, biodegradable catalyst. |
The generation of analogues of this compound is crucial for exploring its structure-activity relationships (SAR) in various applications. Derivatization can be achieved by modifying either the phenylacetyl or the 4-fluorophenyl moiety.
Modification of the Phenylacetyl Group:
Substitution on the Phenyl Ring: The phenyl ring of the phenylacetyl group can be substituted with various functional groups (e.g., alkyl, alkoxy, halogen, nitro) to probe the effect of electronics and sterics on the molecule's properties. This is typically achieved by starting with the appropriately substituted phenylacetic acid.
Modification of the Methylene (B1212753) Bridge: The methylene bridge can be alkylated or functionalized to introduce conformational constraints or additional interaction points.
Modification of the N-(4-fluorophenyl) Group:
Varying the Position of the Fluoro Substituent: The fluorine atom can be moved to the ortho or meta positions of the phenyl ring to investigate the influence of its position on activity.
Introducing Additional Substituents: The fluorophenyl ring can be further substituted with other groups to fine-tune the electronic and lipophilic properties of the molecule.
The table below presents a selection of analogues that can be synthesized using the methodologies described above, highlighting the potential for structural diversity.
| Compound Name | Structure | Synthetic Approach |
| N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide | Amidation of 4-methoxyphenylacetic acid with 4-fluoroaniline | |
| N-(4-fluorophenyl)-2-(4-chlorophenyl)acetamide | Amidation of 4-chlorophenylacetic acid with 4-fluoroaniline | |
| N-(2,4-difluorophenyl)-2-phenylacetamide | Amidation of phenylacetic acid with 2,4-difluoroaniline | |
| N-(4-fluorophenyl)-2-phenylpropanamide | Amidation of 2-phenylpropanoic acid with 4-fluoroaniline |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The synthesis of this compound and its analogues is a focal point of academic research, driven by the quest for efficient and high-yielding synthetic protocols. The primary method for synthesizing these compounds is through the amidation reaction between a carboxylic acid and an amine. The optimization of reaction conditions—including the choice of catalyst, solvent, temperature, and reaction time—is crucial for maximizing product yields and purity.
A common approach for synthesizing analogues, such as 2-(4-fluorophenyl)-N-phenylacetamide derivatives, involves the coupling of 4-fluorophenylacetic acid with various aniline (B41778) derivatives. One established laboratory method utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in an appropriate solvent. nih.govnih.gov In a typical procedure, equimolar amounts of 4-fluorophenylacetic acid, EDC, and HOBt are stirred in acetonitrile (B52724), followed by the addition of the aniline derivative. The reaction is generally allowed to proceed for 24 hours to ensure completion. nih.gov This methodology has been used to produce a range of analogues with yields varying from 56% to 78%, depending on the specific substituents on the aniline ring. nih.gov
Recent academic efforts have also focused on developing more eco-friendly and efficient catalytic systems for direct amidation, which avoids the need for stoichiometric activating agents. doaj.orgcatalyticamidation.info One such study investigated the use of nickel(II) chloride (NiCl₂) as a catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines. doaj.orgnih.gov The optimization of reaction conditions in this system was systematically studied, revealing significant effects of the solvent and reaction time on the yield.
The research highlighted that non-polar solvents are generally more effective for this nickel-catalyzed reaction. nih.gov The choice of solvent and the duration of the reaction have a profound impact on the product yield, as detailed in the table below.
Table 1: Optimization of Reaction Conditions for NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid with Benzylamine nih.gov
| Entry | Solvent | Temperature (°C) | Yield (10 h) (%) | Yield (20 h) (%) |
|---|---|---|---|---|
| 1 | Toluene (B28343) | 110 | Moderate-to-Excellent | 99.2 |
| 2 | Phenyl fluoride | 110 | Low-to-Good | Moderate-to-Excellent |
| 3 | Dichloromethane (DCM) | 40 | Not Detected | Not Detected |
The highest yield of 99.2% was achieved using toluene as the solvent at 110°C with a reaction time of 20 hours and a catalyst loading of 10 mol% NiCl₂. nih.gov This demonstrates a highly efficient catalytic approach for the synthesis of phenylacetamide scaffolds. The study also noted that the electronic and steric effects of substituents on the phenylacetic acid ring were crucial factors influencing the reaction yields. doaj.orgnih.gov
The synthesis of various analogues of this compound reported in academic literature showcases a range of achievable yields, which are influenced by the specific reactants and synthetic methods employed. These findings are critical for researchers aiming to develop efficient routes to novel compounds.
Table 2: Reported Yields for this compound and its Analogues in Academic Synthesis
| Compound | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|
| N-(4-Fluorophenyl)-2-oxo-2-phenylacetamide | Decarboxylative strategy | 88 | rsc.org |
| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Condensation with α-bromophenylethanone | 57 | mdpi.comnih.gov |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | EDC/HOBt coupling | Not specified, but described as active | nih.gov |
| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide | EDC/HOBt coupling | 78 | nih.gov |
| 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide | EDC/HOBt coupling | 61 | nih.gov |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | EDC/HOBt coupling | 65 | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide | EDC/HOBt coupling | 69 | nih.gov |
| N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Two-step sequence | 51.5 (total) | mdpi.com |
These studies collectively underscore the importance of methodical optimization of reaction parameters in the academic synthesis of this compound and its derivatives. The choice of coupling agents, catalysts, solvent systems, and reaction times are all critical variables that must be fine-tuned to achieve high yields and facilitate the exploration of this chemical space for various applications.
Absence of Specific Research Data for this compound
Following a comprehensive search for scientific literature, detailed experimental data for the structural elucidation and characterization of the specific chemical compound This compound is not available in the public domain. The search for its spectroscopic and crystallographic properties did not yield specific results for this exact molecule.
It is important to distinguish this compound from its structural isomer, 2-(4-fluorophenyl)-N-phenylacetamide , for which research and characterization data have been published. nih.govguidechem.comnih.gov These two compounds, while having the same molecular formula (C₁₄H₁₂FNO) and mass, differ in the placement of the fluorine atom and the phenyl groups relative to the acetamide (B32628) backbone, which results in distinct chemical and physical properties.
Several studies were found for various derivatives, such as N-substituted or acetamide-backbone-modified analogues like N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide iucr.orgnih.govresearchgate.net and 2-azido-N-(4-fluorophenyl)acetamide. nih.govresearchgate.net However, the specific analytical data from these related but different molecules cannot be attributed to this compound.
Due to the lack of available specific data for this compound, the detailed sections on its structural elucidation and characterization methodologies as requested cannot be provided at this time. Generating such data would require direct experimental analysis of the compound.
Structural Elucidation and Characterization Methodologies for N 4 Fluorophenyl 2 Phenylacetamide
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. In the context of the synthesis of N-(4-fluorophenyl)-2-phenylacetamide and its derivatives, methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely employed.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions. For the synthesis of N-phenylacetamide derivatives, TLC is the method of choice to determine the point of reaction completion. nih.govmdpi.com The separation on a TLC plate is based on the differential partitioning of the compounds in the reaction mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of reactants and the formation of the product.
The choice of the mobile phase, or eluent, is critical for achieving good separation. For compounds of intermediate polarity like N-phenylacetamide derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. researchgate.net The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rƒ) for the product, which is ideally between 0.3 and 0.7 for clear separation. For instance, in the synthesis of related N-phenylacetamide derivatives, a mobile phase of petroleum ether and ethyl acetate in a 3:1 ratio has been utilized. mdpi.com The visualization of the spots on the TLC plate is typically achieved under UV light, especially for aromatic compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher resolution method for purity assessment. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. While specific HPLC methods for the quantitative analysis of this compound are not extensively detailed in the literature, methods for structurally similar compounds provide a framework. For instance, the analysis of other acetamide (B32628) derivatives often employs a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. latamjpharm.orgsielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint, aiding in structural confirmation. For example, in the analysis of a related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, GC-MS was used to confirm its identity by analyzing its fragmentation pattern. iucr.org
The following tables summarize typical chromatographic conditions that could be applied for the analysis of this compound based on methods used for analogous compounds.
Table 1: Representative TLC Conditions for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:1 or 1:1 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rƒ | ~0.4 - 0.6 |
Table 2: Generalized HPLC Parameters for Purity Assessment
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | UV-Vis at a characteristic wavelength (e.g., 254 nm) |
| Flow Rate | ~1.0 mL/min |
Table 3: General GC-MS Parameters for Structural Confirmation
| Parameter | Description |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | ~250-280 °C |
| Detector | Mass Spectrometer (Electron Ionization mode) |
These chromatographic methodologies are fundamental in the synthesis and quality control of this compound, ensuring the desired compound is produced with a high degree of purity.
Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 2 Phenylacetamide Analogues
Rational Design of Derivatives for SAR Exploration
The rational design of derivatives of N-(4-fluorophenyl)-2-phenylacetamide is a strategic process aimed at systematically exploring the chemical space around the core structure to understand and optimize biological interactions. chemrxiv.org This process often begins with a "hit" or "lead" compound, which is then modified in a controlled manner to probe the SAR.
One common strategy is molecular hybridization, where distinct pharmacophores or structural fragments from different known active molecules are combined. For instance, researchers have combined the structure of phenylacetamide with anilide derivatives to design new anticancer agents. nih.gov This approach is based on the hypothesis that the new hybrid molecule may retain or enhance the desired activities of its parent fragments. Another design approach involves introducing new heterocyclic moieties, such as 1,3-thiazole, into the phenylacetamide scaffold. mdpi.com This is done to explore new binding interactions with biological targets and potentially improve the activity profile. mdpi.com
The "tail approach" is another rational design strategy where different molecular fragments are attached to a core scaffold to investigate how these "tails" interact with the active site of an enzyme or receptor, thereby modulating potency and selectivity. nih.gov The synthesis of a series of analogues with varied substituents—differing in size, lipophilicity, and electronic properties—allows for a comprehensive investigation of the chemical requirements for biological activity. nih.govpolyu.edu.hk
Impact of Substituent Effects on Biological Activity
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the molecule's steric, electronic, and lipophilic properties, which in turn affect its binding affinity to target proteins, membrane permeability, and metabolic stability. mdpi.com
Halogenation is a common and effective strategy in medicinal chemistry to modulate a compound's biological activity. In analogues of N-phenylacetamide, the presence and nature of halogen substituents can significantly impact their potency. For example, in a study of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogenated p-substituted phenyl ring, including N-(4-fluorophenyl) chloroacetamide, were among the most active antimicrobial agents. nih.gov This enhanced activity is often attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov
The position of the halogen can also be critical. In one study of 1,3-thiazole derivatives bearing a phenylacetamido moiety, a compound with an ortho-chlorine substituent on the phenyl ring was found to be the most active derivative against HeLa cervical cancer cells. Furthermore, in a series of antibacterial N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the activity trend for halogen substituents at the 4-position of the aryl ring was found to be F > Cl, indicating a preference for fluorine at that position. mdpi.com Beyond lipophilicity, halogen substituents can enhance activity by forming specific halogen bonds with the target protein or by blocking sites of metabolic hydroxylation, thereby increasing the compound's bioavailability. researchgate.net
The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in determining biological activity. These groups modify the electron density distribution across the molecule, which can affect key interactions with biological targets. mdpi.comrsc.org
In studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents, a clear trend was observed. Analogues substituted with electron-withdrawing nitro (-NO₂) groups demonstrated a higher cytotoxic effect against prostate (PC3) and breast (MCF-7) cancer cell lines compared to those substituted with electron-donating methoxy (B1213986) (-OCH₃) groups. nih.govnih.gov This suggests that reducing the electron density on the N-phenyl ring is beneficial for this particular anticancer activity. nih.govnih.gov Similarly, in a series of antibacterial N-phenylacetamide derivatives, compounds with electron-withdrawing substituents like fluorine and chlorine showed higher bactericidal activity than those with an electron-donating methyl group (-CH₃). mdpi.com
However, the effect is not always straightforward and can be target-dependent. In a study of thieno[2,3-b]pyridine-based inhibitors of the FOXM1 protein, which featured a phenylacetamide moiety, only compounds bearing a cyano (-CN) group, a strong EWG, showed significant inhibitory activity. mdpi.com Other EWGs like -NO₂ were less effective, and the EDG -CH₃ was inactive, indicating that specific electronic and steric interactions, rather than a simple electronic trend, are fundamental for activity against this particular target. mdpi.com
| Compound | Substituent on N-phenyl ring | Electronic Effect | PC3 Cell Line IC₅₀ (µM) | MCF-7 Cell Line IC₅₀ (µM) |
|---|---|---|---|---|
| 2b | m-Nitro (-NO₂) | Withdrawing | 52 | >100 |
| 2c | p-Nitro (-NO₂) | Withdrawing | 80 | 100 |
| 2e | m-Methoxy (-OCH₃) | Donating | >100 | >100 |
| 2f | p-Methoxy (-OCH₃) | Donating | >100 | >100 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method transforms the qualitative understanding from traditional SAR into predictive, quantitative models, which can accelerate the drug discovery process by prioritizing the synthesis of promising new compounds. scienceopen.comrsc.org
The foundation of a QSAR model lies in its molecular descriptors and the statistical method used to correlate them with activity. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, lipophilic, or topological features. researchgate.net Commonly used descriptors include:
Electronic Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), electrophilicity index (ω), and partial charges on specific atoms. researchgate.netkg.ac.rs
Lipophilicity Descriptors: Log P (the logarithm of the octanol-water partition coefficient). kg.ac.rs
Topological/Steric Descriptors: Topological Polar Surface Area (TPSA), molar refractivity (MR), and Wiener index. nih.govresearchgate.net
The selection of relevant descriptors is a critical step, as including irrelevant variables can lead to spurious correlations. nih.gov Various statistical techniques are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear regression methods used to generate the mathematical equation defining the structure-activity relationship. nih.govkg.ac.rs For instance, a QSAR study on related N-arylphenyl-2,2-dichloroacetamide analogues used a Genetic Algorithm (GA) for variable selection combined with PLS (GA-PLS) to build a robust model. researchgate.net
A rigorously validated QSAR model serves as a powerful predictive tool. nih.gov Its primary application is in virtual screening, where large chemical databases containing thousands or millions of virtual compounds can be rapidly screened to identify potential "hits" without the need for immediate synthesis and testing. nih.govscienceopen.com This computational filtering process significantly reduces the time and cost associated with high-throughput screening. nih.govprotoqsar.com
The workflow involves using the established QSAR equation to predict the biological activity of each compound in a virtual library. nih.gov Compounds predicted to have high activity are then prioritized for synthesis and experimental evaluation. scienceopen.com An essential aspect of this process is defining the model's "applicability domain". nih.govprotoqsar.com The applicability domain specifies the chemical space, based on the structures of the compounds used to build the model (the training set), for which the model can make reliable predictions. scienceopen.comprotoqsar.com This ensures that predictions are not extrapolated to molecules that are too dissimilar from the training set, thereby increasing the confidence in the virtual screening results. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level in Vitro Focus
Identification of Potential Molecular Targets and Pathways
Research into the mechanisms of action for N-(4-fluorophenyl)-2-phenylacetamide derivatives has pointed towards specific molecular targets and pathways that are crucial in the regulation of cell growth and survival.
Derivatives of phenylacetamide have been investigated for their effects on various enzymes, particularly kinases, which are pivotal in cell signaling and proliferation. One area of research has focused on Aurora kinase B (AURKB), a serine/threonine kinase that plays a critical role in cell cycle regulation. nih.gov Overexpression of AURKB is a known feature in many aggressive human cancers, making it a significant target for cancer therapy. nih.gov A novel series of quinazoline (B50416) derivatives, including structures related to phenylacetamide, were designed to improve cellular penetration and were found to be effective in human cancer cells. nih.gov
In addition to Aurora kinases, other studies have implicated phenylacetamide derivatives as inhibitors of PIM-1 kinase, another protein involved in cell cycle progression and apoptosis.
The interaction of this compound derivatives with cellular receptors has also been a subject of investigation. Sigma receptors, which are membrane-bound proteins found in the central nervous system and various peripheral organs, have been identified as potential targets. nih.gov There are two primary subtypes, σ1 and σ2, which are implicated in neurological disorders and malignant diseases, respectively. nih.gov
A study on N-benzylpiperidin-4yl-phenylacetamide analogs, which share a structural similarity with the compound of interest, demonstrated high affinity for σ1 receptors. nih.gov Specifically, the compound N-4'-[18F]fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide showed a 44-fold selectivity for σ1 receptors over σ2 receptors, with inhibition constant (Ki) values of 3.15 ± 0.05 nM for σ1 and 139.51 ± 21.89 nM for σ2. nih.gov This highlights the potential for this class of compounds to modulate sigma receptor activity.
To understand the binding mechanisms at a molecular level, computational docking studies have been employed. These studies help to visualize the interaction between the phenylacetamide-based ligands and their protein targets. For instance, docking studies have been used to analyze the binding of derivatives to multidrug resistance modulators.
Research on other related structures, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, has utilized solvated interaction energy (SIE) to score protein-ligand binding affinities. nih.gov This type of analysis is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.
Cellular Pharmacology and Biological Activity in Cell Culture Models
The in vitro effects of this compound and its derivatives have been extensively studied in various cancer cell lines, revealing significant cytotoxicity and the ability to induce programmed cell death.
Numerous studies have demonstrated the cytotoxic and antiproliferative properties of this compound derivatives against a panel of human cancer cell lines.
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov The introduction of a nitro moiety to the structure enhanced the cytotoxic effect. nih.govnih.gov These compounds were also tested against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. nih.gov Generally, the PC3 cell line was the most sensitive to these compounds, while the MCF-7 cell line was the most resistant. nih.gov
Another study synthesized new derivatives of 2-(4-Fluorophenyl)-N-halophenylacetamide and evaluated their cytotoxicity against PC3, Hela (cervical cancer), ACHN (renal cell carcinoma), and MCF-7 cell lines. europub.co.uk Consistent with other findings, all tested compounds showed better cytotoxic activity toward the PC3 cell line. europub.co.uk
The table below summarizes the cytotoxic activity (IC50 values) of some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2b | PC3 | 52 | nih.govnih.gov |
| 2c | PC3 | 80 | nih.govnih.gov |
| 2c | MCF-7 | 100 | nih.govnih.gov |
| Imatinib (Reference) | PC3 | 40 | nih.govnih.gov |
| Imatinib (Reference) | MCF-7 | 98 | nih.gov |
Note: The specific structures of compounds 2b and 2c are detailed in the cited literature.
Further research on other phenylacetamide derivatives has shown potent cytotoxic effects against MDA-MB468, PC12, and MCF7 cancer cell lines in a dose-dependent manner. tbzmed.ac.ir
The anticancer efficacy of many chemotherapeutic agents is linked to their ability to induce apoptosis, or programmed cell death. nih.gov Phenylacetamide derivatives have been shown to trigger this process in cancer cells. tbzmed.ac.irtbzmed.ac.ir
The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. tbzmed.ac.ir Studies have confirmed that certain phenylacetamide derivatives activate caspase-3, a key executioner caspase. tbzmed.ac.ir This activation is a likely mechanism for their anticancer activity. tbzmed.ac.ir
Furthermore, the apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research indicates that phenylacetamide derivatives can stimulate both of these pathways. tbzmed.ac.ir Evidence for this includes the upregulation of Bax and FasL RNA expression, which are key components of the intrinsic and extrinsic pathways, respectively. tbzmed.ac.ir The cleavage of poly(ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis, has also been observed in breast cancer cells treated with a phenylacetamide resveratrol (B1683913) derivative. mdpi.com
DNA fragmentation, another key feature of apoptosis, has been confirmed through TUNEL assays in cancer cell lines treated with phenylacetamide derivatives, further solidifying the pro-apoptotic activity of these compounds. tbzmed.ac.ir
Cell Cycle Modulation Studies in In Vitro Systems
The progression of the cell cycle is a fundamental process that is often dysregulated in cancer cells, making it a key target for anticancer therapies. While direct studies detailing the specific effects of this compound on cell cycle progression are not extensively available in the reviewed literature, the activity of closely related phenylacetamide derivatives suggests that this class of compounds can influence cell cycle dynamics in cancer cells.
Research into phenylacetamide analogues has demonstrated their potential to induce cell cycle arrest, a critical mechanism for inhibiting tumor growth. For instance, a related compound, 4-Fluoro-N-butylphenylacetamide, has been shown to inhibit the growth of human cervical cancer cells by inducing cell cycle arrest and apoptosis. tbzmed.ac.irtbzmed.ac.ir This suggests that the phenylacetamide scaffold, including the this compound structure, may possess similar capabilities.
The primary method for analyzing cell cycle distribution is flow cytometry. mdpi.com This technique involves staining cells with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured, which allows for the quantification of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. mdpi.com More advanced multiparameter flow cytometry can provide a more detailed analysis by using additional markers to distinguish between the G0 and G1 phases or the G2 and M phases. mdpi.com
In vitro cytotoxicity assays have been conducted on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which provides foundational data for subsequent mechanistic studies like cell cycle analysis. nih.govnih.gov These studies determined the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines, indicating their potential to inhibit cell proliferation. nih.govnih.gov The most potent derivatives from these screenings would be logical candidates for detailed cell cycle analysis to determine if their cytotoxic effects are mediated through the arrest of the cell cycle at specific checkpoints.
Table 1: In Vitro Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound Derivative | Cell Line | Cancer Type | IC50 (μM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 52 | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 80 | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | Breast Cancer | 100 | nih.govnih.gov |
| Imatinib (Reference) | PC3 | Prostate Carcinoma | 40 | nih.govnih.gov |
| Imatinib (Reference) | MCF-7 | Breast Cancer | 98 | nih.gov |
This table presents the IC50 values for derivatives of this compound. The data indicates cytotoxic activity, which is a prerequisite for investigating mechanisms like cell cycle modulation.
Reactive Oxygen Species (ROS) Generation in Cellular Contexts
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cell biology. At low levels, they function as critical signaling molecules, but at high levels, they can induce oxidative stress, leading to cellular damage and apoptosis. bmglabtech.com Many chemotherapeutic agents exert their effects by increasing intracellular ROS levels in cancer cells.
Currently, there is a lack of direct published research investigating whether this compound specifically induces the generation of ROS in cellular contexts. However, studies on other structurally related compounds containing the phenylacetamide moiety have explored this mechanism. For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were found to exert anticancer activity through the production of ROS, among other mechanisms. This finding suggests that the broader class of phenylacetamide-containing compounds may have the potential to modulate intracellular ROS levels.
The standard method for detecting intracellular ROS generation involves the use of fluorescent probes. thermofisher.combiomol.com A commonly used probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). bmglabtech.com H2DCFDA is a cell-permeable, non-fluorescent molecule that, once inside the cell, is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected and quantified using fluorescence microscopy or a microplate reader. bmglabtech.com Other specific probes are available to detect particular types of ROS, such as superoxide. thermofisher.com
Given the pro-apoptotic activity observed in derivatives of this compound, investigating ROS production would be a logical step in elucidating their complete mechanism of action. tbzmed.ac.irtbzmed.ac.ir Such studies would clarify whether oxidative stress is a key component of their anticancer effects.
High-Throughput Screening (HTS) and Lead Identification Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of chemical compounds to identify "hits" that modulate a specific biological target or pathway. whiterose.ac.uk While the exact discovery route of this compound as a potential anticancer agent is not detailed as a direct result of a specific HTS campaign in the available literature, the principles of HTS are highly relevant to the identification of such cytotoxic compounds.
The process typically begins with the development of a robust and miniaturized assay suitable for automation. For identifying cytotoxic agents like phenylacetamide derivatives, cell-based assays are common. These assays often measure cell viability or proliferation in cancer cell lines. The MTS assay, which was used to evaluate the cytotoxicity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, is one such method that can be adapted for an HTS format. nih.gov In this assay, metabolically active cells reduce a tetrazolium compound (MTS) to a colored formazan (B1609692) product, and a decrease in this signal indicates cytotoxicity. nih.gov
A hypothetical HTS workflow for identifying compounds like this compound would involve several stages:
Assay Development & Miniaturization: A cell-based cytotoxicity assay using a relevant cancer cell line (e.g., PC3 prostate cancer cells) would be optimized for use in a high-density format (e.g., 384- or 1536-well plates). nih.gov
Library Screening: A large, diverse chemical library would be screened at a single concentration against the cancer cell line.
Hit Identification: Compounds that cause a significant reduction in cell viability beyond a certain threshold are identified as primary "hits."
Hit Confirmation and Triage: Hits are re-tested, often in a dose-response format, to confirm their activity and rule out false positives.
Lead Optimization: Confirmed hits, such as a compound with the this compound scaffold, would then enter a lead optimization phase. This involves the synthesis and testing of analogues to improve potency and other pharmacological properties, a process demonstrated in the studies of various phenylacetamide derivatives. tbzmed.ac.irnih.govtbzmed.ac.ir
The identification of other phenylacetamide-based molecules through HTS for different biological targets underscores the utility of this approach for exploring this chemical space. This methodology allows for the unbiased screening of vast chemical diversity, which can lead to the discovery of novel structural scaffolds for anticancer drug development.
Table 2: Conceptual Framework for an HTS Campaign to Identify Cytotoxic Phenylacetamide Analogs
| HTS Stage | Key Objective | Methodologies & Technologies | Example for Phenylacetamide Analogs |
| Primary Screen | Identify initial "hits" from a large compound library. | Automated liquid handling, robotics, high-density plate readers. | Screen a 100,000+ compound library against PC3 cells using an MTS-based viability assay. |
| Hit Confirmation | Verify the activity of primary hits. | Re-testing of hits from fresh stock, often in triplicate. | Re-test the initial 500 hits to confirm cytotoxic activity. |
| Dose-Response Analysis | Determine the potency (e.g., IC50) of confirmed hits. | Serial dilution of compounds and measurement of viability across a range of concentrations. | Generate IC50 curves for the confirmed hits to prioritize the most potent compounds for further study. |
| Secondary/Mechanistic Assays | Characterize the mechanism of action of prioritized hits. | Assays for apoptosis (e.g., caspase activation), cell cycle analysis (flow cytometry), ROS production. | Investigate if prioritized phenylacetamide hits induce apoptosis or cell cycle arrest. |
Computational Chemistry and Molecular Modeling of N 4 Fluorophenyl 2 Phenylacetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are routinely used to determine stable structures, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For compounds analogous to N-(4-fluorophenyl)-2-phenylacetamide, calculations are commonly performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
These studies typically focus on calculating the optimized molecular geometry, vibrational frequencies, and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. Studies on similar acetamides show that substitutions on the phenyl rings can modulate these electronic properties and, consequently, their biological activity. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties (Hypothetical) This data is illustrative, based on typical values for analogous phenylacetamide structures.
| Parameter | Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |
| Ionization Potential (I) | 6.5 eV | Estimated energy required to remove an electron. |
| Electron Affinity (A) | 1.2 eV | Estimated energy released when an electron is added. |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons. |
Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is employed to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This method provides profound insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization, known as hyperconjugative interactions.
For this compound, NBO analysis would quantify the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction in amide-containing structures is the intermolecular hydrogen bond, typically N-H···O=C, which is crucial for the formation of dimers or for binding to biological receptors. NBO analysis reveals the donor-acceptor nature of these bonds. For instance, the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the N-H group (acceptor) of a neighboring molecule quantifies the strength of the hydrogen bond.
Table 2: Representative NBO Donor-Acceptor Interactions (Hypothetical) This data is illustrative, based on typical values for analogous amide structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O) of Carbonyl | σ(N-H) | ~5-10 | Intermolecular Hydrogen Bond |
| π(C=C) Phenyl Ring | π(C=C) Phenyl Ring | ~2-4 | π-π Stacking Interaction |
| LP(N) Amide | σ*(C-C) | ~1-2 | Intramolecular Hyperconjugation |
Conformational Analysis and Molecular Geometry
The three-dimensional structure of this compound dictates how it can interact with other molecules, particularly biological targets. Conformational analysis, supported by X-ray crystallography data from analogous compounds, helps define the molecule's preferred shape.
Key structural features include:
The Amide Group: The C-N bond of the amide group typically exhibits partial double-bond character, leading to a planar or near-planar configuration of the O=C-N-H atoms.
Studies on related structures show that the amide group is often twisted relative to the phenyl rings. For example, in 2-chloro-N-(4-fluorophenyl)acetamide, the acetamido group is significantly twisted out of the plane of the phenyl ring.
Table 3: Key Torsion Angles from Analogous Crystal Structures (Representative) This data is illustrative, based on values for structurally similar compounds.
| Torsion Angle | Description | Representative Value (°) |
| O=C-N-C (aryl) | Defines the rotation of the fluorophenyl ring relative to the amide plane. | ~30-50° |
| C-C-N-C | Defines the twist around the central C-N bond. | ~170-180° |
| C(benzyl)-C(amide)-N-C | Defines the orientation of the benzyl (B1604629) group relative to the amide backbone. | ~60-80° |
Molecular Dynamics Simulations for Ligand-Target Interactions
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov An MD simulation would begin with the lowest-energy docked pose of this compound inside a protein's active site. The system is then solvated in a water box with ions to simulate physiological conditions, and the motions of all atoms are calculated over a set period (e.g., 50-100 nanoseconds).
The primary outputs of an MD simulation are the trajectory of the complex and analyses of its stability. Key metrics include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD for the ligand suggests it has found a stable binding mode.
Interaction Analysis: The simulation allows for tracking the persistence of hydrogen bonds and hydrophobic contacts identified in docking. It can reveal which interactions are most stable and critical for binding.
For example, in a study of related acetamide (B32628) derivatives targeting the enzyme Monoamine Oxidase A (MAO-A), MD simulations were used to confirm that the most potent compounds remained stably bound in the active site, maintaining key interactions with residues like Tyr407 and Tyr444. nih.gov
Molecular Docking Studies for Target Prediction and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. orientjchem.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a known biological target or for predicting potential targets for a given molecule.
For this compound, docking studies would involve placing the 3D structure of the molecule into the binding site of a protein of interest. An algorithm then samples numerous possible conformations and orientations, scoring each based on a force field that estimates the binding energy. The resulting score, typically in kcal/mol, indicates the predicted binding affinity, with more negative values suggesting stronger binding.
Given the biological activities of similar phenylacetamide compounds, potential targets for docking studies include:
Monoamine Oxidase A (MAO-A): As a target for antidepressant agents. nih.gov
Carbonic Anhydrases: Involved in various physiological processes, with inhibitors having applications as diuretics or anticancer agents. nih.gov
Cancer-Related Proteins: Such as tyrosine kinases or apoptosis-regulating proteins, given the observed cytotoxicity of some derivatives. nih.gov
A typical docking result not only provides a binding score but also details the specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with key amino acid residues in the active site.
Table 4: Representative Molecular Docking Results (Hypothetical) This data is illustrative for a potential interaction with a generic kinase active site.
| Parameter | Result |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Energy | -8.5 kcal/mol |
| Hydrogen Bonds | Amide N-H with Met793 backbone; Carbonyl O with Lys745 side chain |
| Hydrophobic Interactions | 4-fluorophenyl ring with Leu718, Val726; Phenyl ring with Ala743, Leu844 |
| π-π Stacking | Phenyl ring with Phe856 |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction uses computational models to estimate how a molecule will be absorbed, distributed, metabolized, and excreted by the body. These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Various software platforms and web servers, such as SwissADME and pKCSM, are used to calculate these properties based on the molecule's structure. Key predicted parameters include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
Lipinski's Rule of Five: A set of criteria (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to assess drug-likeness and oral bioavailability.
Absorption: Prediction of human intestinal absorption and Caco-2 cell permeability.
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Prediction of whether the compound is likely to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are critical for drug metabolism.
Excretion: Prediction of total clearance.
This compound, with its relatively small size and moderate lipophilicity, is expected to exhibit a favorable ADME profile.
Table 5: Predicted ADME Profile for this compound (Illustrative) This data is illustrative, based on typical predictions for a molecule of this structure.
| Property | Predicted Value | Assessment |
| Molecular Weight | 229.25 g/mol | Favorable (Lipinski compliant) |
| LogP | 2.4 | Optimal lipophilicity (Lipinski compliant) |
| H-Bond Donors | 1 | Favorable (Lipinski compliant) |
| H-Bond Acceptors | 2 | Favorable (Lipinski compliant) |
| Lipinski Violations | 0 | Good oral bioavailability predicted |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | May cross the blood-brain barrier |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| Total Clearance | ~0.5 mL/min/kg | Moderate clearance rate predicted |
De Novo Design and Virtual Library Screening Approaches
De novo design and virtual library screening are powerful computational techniques employed in drug discovery to design novel molecules or identify promising candidates from large chemical databases. While specific de novo design studies starting from this compound are not extensively documented in the provided research, virtual screening approaches have been utilized to explore derivatives of the broader phenylacetamide scaffold for various therapeutic targets.
One notable approach involved the development of a pharmacophore model for monoamine oxidase-A (MAO-A) inhibitors. This model was then used as a filter to screen the ZINC clean drug-like database, which contained approximately 140,000 molecules. nih.gov The screening process, which also incorporated Lipinski's rule of five for drug-likeness, initially identified 30,052 molecules. nih.gov A further filtration based on a fitness score greater than 60% with the pharmacophoric features narrowed down the potential candidates to 1,572 molecules. nih.gov This virtual screening effort led to the identification of novel 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives with potential antidepressant activity. nih.gov
In a different study focused on anticancer agents, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were designed and synthesized. nih.govnih.gov While this study primarily focused on rational design by introducing different chemical moieties, the underlying principle of modifying a core scaffold to explore structure-activity relationships is a fundamental concept shared with library design. The synthesized compounds were evaluated for their cytotoxic activity against various cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.gov
Another research effort employed structure-based virtual screening to assess furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives as potential inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein 1 (hTYRP1), enzymes involved in melanin (B1238610) synthesis. semanticscholar.org This in-silico computer-aided drug design (CADD) study screened sixteen compounds (BF1–BF16) and found that they exhibited higher binding affinities for the target enzymes than the standard inhibitor, kojic acid. semanticscholar.org The stability of the ligand-enzyme complexes was further investigated using molecular dynamics simulations over a 100 ns timeframe. semanticscholar.org
Furthermore, computational analyses, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) evaluation, were performed on substituted 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives. acgpubs.org These studies aimed to predict the binding affinity of the designed compounds with cancer target proteins such as HIF-1α and HER2, revealing good binding affinities. acgpubs.org
The table below summarizes the findings from virtual screening and computational design studies involving derivatives of the phenylacetamide scaffold.
| Study Focus | Computational Method | Database/Library Size | Key Findings | Reference |
| MAO-A Inhibitors | Pharmacophore-based virtual screening | ZINC clean drug-like database (~140,000 molecules) | Identified 1,572 potential molecules, leading to the synthesis of novel antidepressant candidates. | nih.gov |
| Anticancer Agents | Rational Design | - | Derivatives with nitro moieties showed higher cytotoxicity against the PC3 cell line. | nih.govnih.gov |
| Tyrosinase Inhibitors | Structure-based virtual screening | 16 furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives | Derivatives showed stronger binding affinities to hTYR and hTYRP1 than the standard inhibitor. | semanticscholar.org |
| Anticancer Agents | Molecular Docking, ADMET | - | Triazole-containing derivatives exhibited good binding affinity to HIF-1α and HER2 cancer targets. | acgpubs.org |
Patent Landscape and Intellectual Property Analysis Relevant to N 4 Fluorophenyl 2 Phenylacetamide Research
Analysis of Synthetic Routes and Derivative Claims in Patent Literature
The patent literature reveals various synthetic strategies for producing phenylacetamide derivatives, including those with a 4-fluorophenyl moiety. A common approach involves the reaction of a phenylacetic acid derivative with an appropriate amine. For instance, a general method for preparing N-substituted-2-amino-4-arylthiazoles starts with p-phenylenediamine, proceeds through aniline (B41778) protection, amide formation, and deprotection to yield 4-amino-N-phenylacetamide intermediates. These are then converted to isothiocyanates, followed by conversion to thioureas, and finally condensed with α-halocarbonyl compounds to produce the target derivatives mdpi.com.
Another patented method for producing phenylacetamide compounds involves the reaction of a phenylacetamide compound with a dialkyl sulfate (B86663) in the presence of a base google.com. Specifically, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide has been described, which is then oxidized to the corresponding methylsulfonyl derivative iucr.org.
Patents also lay claim to a wide array of derivatives. For example, U.S. Patent US5242944A describes a broad class of phenylacetamide derivatives with the general formula where the phenyl ring attached to the acetamide (B32628) nitrogen can be substituted with various groups, including halogens like fluorine google.com. The patent also covers derivatives where the alkyl chain length varies google.com. Another European patent application, EP 0525360 A2, discloses novel phenylacetamide derivatives with powerful anti-inflammatory and analgesic activities googleapis.com. These patents often include claims for a large number of structurally related compounds to ensure broad protection.
A notable patent in this space is US20220033347A1, which specifically claims a crystalline form (Form A) of 2,2-bis(4-fluorophenyl)-2-phenylacetamide google.com. This patent highlights the importance of solid-state chemistry in pharmaceutical development, as different crystalline forms can have different physical properties, such as stability and bioavailability. The patent details the preparation of this specific crystalline form and its improved stability over a previously known form google.com.
The following table summarizes key synthetic approaches and derivative claims found in the patent literature:
| Patent/Reference | Synthetic Route Summary | Derivative Claims |
| US5242944A | General amide formation from a substituted phenylacetic acid and an amine. | Broad claims on N-(substituted phenylalkyl)phenylacetamides, including halogenated (e.g., fluoro) derivatives. google.com |
| EP 0525360 A2 | Preparation of phenylacetamide derivatives with anti-inflammatory and analgesic properties. | Claims cover a variety of N-substituted phenylacetamide derivatives. googleapis.com |
| CN103641731A | Reaction of a phenylacetamide with a dialkyl sulfate in the presence of a base. | Covers N-alkylated phenylacetamide compounds. google.com |
| IUCr Journals (2023) | Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide followed by oxidation. | Focus on a specific methylsulfonyl derivative. iucr.org |
| US20220033347A1 | Preparation of a specific crystalline form (Form A). | Claims a specific polymorph of 2,2-bis(4-fluorophenyl)-2-phenylacetamide with enhanced stability. google.com |
Review of Claimed Research Utilities and Academic Relevance
The claimed research utilities for N-(4-fluorophenyl)-2-phenylacetamide and its analogs are diverse, reflecting a broad interest in this chemical scaffold for various therapeutic applications. The patent literature underscores the potential of these compounds in several key areas.
A significant area of claimed utility is in the treatment of inflammatory conditions and pain. Patents US5242944A and EP 0525360 A2 explicitly mention powerful anti-inflammatory and analgesic activities for their claimed phenylacetamide derivatives google.comgoogleapis.comgoogle.co.zw. This suggests a research focus on developing these compounds as alternatives to existing anti-inflammatory drugs google.co.zw.
Furthermore, specific derivatives have been claimed for more specialized applications. For instance, 2,2-bis(4-fluorophenyl)-2-phenylacetamide, also known as Senicapoc, has been patented for its utility in treating or preventing sickle cell disease by inhibiting potassium flux in erythrocytes google.com. The same compound is also claimed for the prevention or treatment of inflammatory processes and stroke google.com. More recent research has also pointed to its potential in treating hereditary xerocytosis google.com.
In the academic realm, research has expanded on the potential applications of this compound derivatives. Studies have explored their potential as anticancer agents. For example, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and showed cytotoxic activity against various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines nih.govnih.gov. Another area of academic investigation is their potential as antibacterial agents. Research has demonstrated that N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibit promising in vitro antibacterial activity against plant pathogenic bacteria mdpi.comnih.gov.
The table below outlines the claimed research utilities from both patent and academic sources:
| Source Type | Claimed/Investigated Utility | Specific Examples/Findings | Reference |
| Patent | Anti-inflammatory and Analgesic | Phenylacetamide derivatives with potent anti-inflammatory and analgesic properties. | google.comgoogleapis.comgoogle.co.zw |
| Patent | Treatment of Sickle Cell Disease | 2,2-bis(4-fluorophenyl)-2-phenylacetamide (Senicapoc) for preventing erythrocyte dehydration. | google.com |
| Patent | Neuroprotection | Prevention or treatment of stroke. | google.com |
| Patent | Treatment of Hereditary Xerocytosis | Potential application of Senicapoc. | google.com |
| Academic Research | Anticancer | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showing cytotoxicity against PC3 and MCF-7 cancer cell lines. | nih.govnih.gov |
| Academic Research | Antibacterial | N-phenylacetamide derivatives with 4-arylthiazole moieties exhibiting activity against Xanthomonas species. | mdpi.comnih.gov |
Impact of Intellectual Property on Future Research Directions
The existing patent landscape for this compound and its derivatives will likely have a significant impact on future research and development in this area. The broad claims in some of the earlier patents on phenylacetamide derivatives could present challenges for new entrants seeking to develop structurally similar compounds for the same therapeutic indications, such as inflammation and pain google.com. Researchers may need to focus on developing structurally novel derivatives that fall outside the scope of these existing patents.
The patent on the specific crystalline form of 2,2-bis(4-fluorophenyl)-2-phenylacetamide (Senicapoc) demonstrates the importance of intellectual property protection for specific physical forms of a compound google.com. This could encourage further research into the polymorphism of this compound and its derivatives, with the aim of identifying and patenting new crystalline forms with improved properties.
The academic research into the anticancer and antibacterial activities of this compound derivatives opens up new avenues for investigation that may be less constrained by existing patents focused on anti-inflammatory and sickle cell disease applications mdpi.comnih.govnih.govnih.gov. Future research could focus on optimizing the anticancer and antibacterial properties of these compounds, potentially leading to new intellectual property in these therapeutic areas.
The design and synthesis of structurally distinct analogs to avoid infringement of broad existing patents.
The investigation of novel therapeutic applications beyond those already claimed, such as in oncology and infectious diseases.
A deeper exploration of the solid-state chemistry of these compounds to identify and patent new, advantageous polymorphic forms.
Future Research Directions and Unexplored Avenues for N 4 Fluorophenyl 2 Phenylacetamide
Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic/Theoretical Focus)
While initial studies have highlighted the anticancer potential of N-(4-fluorophenyl)-2-phenylacetamide derivatives, the full spectrum of their biological activity remains largely uncharted. nih.govnih.gov The core phenylacetamide structure is known to exhibit diverse pharmacological activities, suggesting that its fluorinated analogue could act on multiple biological targets. researchgate.net
Future research should prioritize the identification of the precise molecular targets through which these compounds exert their effects. Current evidence suggests that their anticancer activity is linked to the induction of apoptosis, but the upstream signaling pathways and direct protein interactions are yet to be elucidated. nih.gov Techniques such as affinity chromatography, proteomics-based target identification, and cellular thermal shift assays (CETSA) could be employed to uncover the direct binding partners of this compound.
Beyond oncology, several therapeutic avenues warrant exploration based on the activities of related phenylacetamide compounds. These include:
Antimicrobial and Nematicidal Agents: Phenylacetamide derivatives containing a thiazole (B1198619) moiety have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae and notable nematicidal activity against Meloidogyne incognita. mdpi.comnih.gov Future work could involve synthesizing and screening this compound analogues for broad-spectrum antimicrobial and antiparasitic properties.
Immunomodulation: A related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide, has been identified as an orally active immunomodulator capable of inducing tumor-inhibiting macrophages and enhancing cytolytic T-lymphocyte (CTL) responses. nih.gov This raises the possibility that this compound could possess similar immunopotentiating effects, a hypothesis that could be tested in immune cell activation and tumor co-culture models.
Neurological Disorders: Phenylacetamide derivatives have been investigated for their potential as antidepressant agents. nih.gov Computational and biological screening of this compound for activity on central nervous system targets, such as monoamine transporters or receptors, could open up new therapeutic applications.
Table 1: Potential Therapeutic Areas for Future Investigation
| Therapeutic Area | Rationale / Supporting Evidence | Potential Research Focus |
|---|---|---|
| Oncology | Demonstrated cytotoxicity in prostate, breast, and leukemia cell lines. nih.govnih.gov | Elucidation of apoptotic pathways; identification of specific protein targets; testing against a wider range of cancer types. |
| Infectious Diseases | Related compounds show antibacterial and nematicidal activity. mdpi.comnih.gov | Synthesis of analogues and screening against bacterial, fungal, and parasitic pathogens. |
| Immunology | A similar sulfonyl-containing analogue acts as an immunopotentiator. nih.gov | Investigation of effects on macrophage activation, T-cell responses, and cytokine production. |
| Neurology | Phenylacetamide scaffold investigated for antidepressant properties. nih.gov | Screening for activity on CNS targets; evaluation in models of depression and other neurological disorders. |
Development of Asymmetric Synthetic Routes for Chiral Analogues
The introduction of chirality is a cornerstone of modern drug development, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. To date, the synthesis of this compound analogues has largely focused on achiral derivatives. nih.govmdpi.com Future synthetic efforts should be directed towards the development of asymmetric routes to produce enantiomerically pure analogues.
The presence of a stereocenter, for instance by introducing a substituent on the methylene (B1212753) bridge connecting the two phenyl rings, could profoundly influence the compound's interaction with its biological target. Research on other scaffolds has shown that fine-tuning selectivity can be achieved through the manipulation of stereochemistry. semanticscholar.org
Key future objectives in this area include:
Catalytic Asymmetric Synthesis: The development of novel catalytic methods, potentially using transition metals like copper with chiral ligands, for the enantioselective synthesis of chiral this compound analogues. frontiersin.org
Stereoselective Functionalization: Exploring reactions that can introduce substituents at the α-position to the carbonyl group in a stereocontrolled manner.
Chiral Resolution and Evaluation: For racemic mixtures, the development of efficient chiral chromatography methods to separate enantiomers, followed by the individual biological evaluation of each stereoisomer to establish a clear structure-activity relationship (SAR) based on stereochemistry.
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
The drug discovery and development process can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govwiley.com These computational tools can be applied to the this compound scaffold to guide the design of new, more effective molecules.
Future research should leverage AI/ML in the following ways:
High-Throughput Virtual Screening (HTVS): ML models can be trained on existing data to predict the biological activity of vast virtual libraries of this compound derivatives, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.govnih.gov
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used to design entirely new molecules based on the this compound scaffold. youtube.comresearchgate.net These models can be conditioned to generate structures with desired properties, such as high predicted binding affinity for a specific target and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Property Prediction: Deep learning models can learn features directly from a molecule's structure to predict key properties like solubility, toxicity, and metabolic stability, reducing the likelihood of late-stage failures. youtube.com This allows for the early-stage optimization of drug-like properties in parallel with potency.
Table 2: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity to guide lead optimization. | Faster identification of key structural motifs for potency and selectivity. nih.gov |
| Generative Models | Design novel molecules de novo with optimized properties. | Exploration of a wider and more diverse chemical space beyond intuitive design. youtube.comresearchgate.net |
| ADME/T Prediction | Predict pharmacokinetic and toxicity profiles of virtual compounds before synthesis. | Reduced attrition rates in later stages of drug development. nih.gov |
| Target Prediction | Use ML algorithms to predict potential biological targets based on chemical structure. | Accelerate mechanism-of-action studies and identify new therapeutic areas. |
Advanced Computational Methodologies for Mechanism Elucidation
To complement experimental approaches, advanced computational methods can provide atomic-level insights into the mechanism of action of this compound. While initial computational studies on related compounds have focused on aspects like thermal decomposition or pharmacophore modeling, a deeper mechanistic understanding is required. nih.govmdpi.com
Future computational work should include:
Molecular Docking and Dynamics: Once a biological target is identified (as per Section 8.1), molecular docking can predict the binding pose of this compound. Subsequent molecular dynamics (MD) simulations, on the scale of microseconds, can then be used to assess the stability of this binding mode, characterize key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and understand how the compound might induce conformational changes in the target protein. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For targets that are enzymes, QM/MM simulations can be employed to model the chemical reaction steps involved in catalysis or inhibition. This method treats the active site with high-level quantum mechanics while the rest of the protein and solvent are handled by more efficient molecular mechanics, providing a detailed picture of the electronic changes during the reaction.
Free Energy Calculations: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to computationally predict the binding affinity of newly designed analogues. This allows for the in silico ranking of compounds before committing resources to their synthesis, creating a tighter feedback loop between design and testing.
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future development of this compound will be significantly enhanced by breaking down traditional research silos and fostering partnerships between experts in different fields.
The existing research on phenylacetamides already demonstrates the value of combining expertise in medicinal chemistry, pharmacology, and toxicology. nih.govresearchgate.net Future progress will depend on expanding this network to include:
Computational Scientists and AI Experts: To implement the strategies outlined in Sections 8.3 and 8.4 for predictive modeling and de novo design.
Structural Biologists: To determine the high-resolution crystal or cryo-EM structures of this compound bound to its biological target(s), providing crucial information for structure-based drug design.
Synthetic Organic Chemists: To develop the novel asymmetric synthetic routes discussed in Section 8.2 and to create the compounds prioritized by computational models.
Chemical Biologists and Pharmacologists: To design and execute sophisticated cellular and in vivo experiments to validate targets, elucidate mechanisms, and evaluate the therapeutic potential of new analogues.
By creating integrated research teams, the cycle of design, synthesis, testing, and analysis can be made more efficient, accelerating the journey of this compound from a promising chemical scaffold to a potential therapeutic agent.
Q & A
Q. What are the standard synthetic routes for N-(4-fluorophenyl)-2-phenylacetamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 4-fluorophenylamine with phenylacetic acid derivatives. Key steps include activating the carboxylic acid group using coupling agents like EDC/HOBt to form the amide bond . Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used under reflux, with reaction times optimized between 12–24 hours. Yield optimization requires careful control of stoichiometry, temperature (50–80°C), and catalyst selection .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the fluorophenyl and acetamide moieties. Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves intramolecular interactions, such as C–H⋯O hydrogen bonds that stabilize the structure .
Q. What safety protocols are recommended for handling this compound?
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and lab coats. Work should be conducted in a fume hood to avoid inhalation. Hazard codes H303+H313+H333 indicate risks upon ingestion, skin contact, or inhalation. Emergency measures include eye rinsing with water and immediate medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. To address this:
- Validate purity via HPLC (>95%) and LC-MS.
- Replicate studies under standardized conditions (e.g., MTT assay protocols, IC₅₀ measurements).
- Use structure-activity relationship (SAR) models to isolate functional groups responsible for divergent activities .
Q. What role do intramolecular interactions (e.g., hydrogen bonds) play in the compound’s stability and reactivity?
X-ray crystallography reveals intramolecular C–H⋯O hydrogen bonds forming a six-membered ring, enhancing conformational rigidity. This reduces rotational freedom, potentially improving binding affinity to biological targets like kinases or receptors. Intermolecular N–H⋯O bonds further stabilize crystal packing, influencing solubility and crystallization behavior .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) using fluorescence-based substrates.
- Molecular docking : Simulate binding modes with software like AutoDock Vina, focusing on fluorophenyl interactions with hydrophobic pockets.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₒff) in real-time .
Q. How can computational modeling predict the compound’s reactivity or metabolic pathways?
Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., amide nitrogen). Pharmacokinetic tools like SwissADME predict metabolic stability, highlighting susceptibility to cytochrome P450 oxidation. QSAR models correlate substituent effects (e.g., fluorine position) with bioactivity .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Protective groups : Use tert-butoxycarbonyl (Boc) to shield amines during coupling.
- Low-temperature reactions : Conduct steps at –20°C to prevent side reactions.
- Catalytic systems : Employ palladium catalysts for Suzuki-Miyaura cross-couplings to attach aryl groups efficiently .
Data Analysis and Validation
Q. How do researchers validate compound purity in complex reaction mixtures?
Combine thin-layer chromatography (TLC) with reverse-phase HPLC (C18 column, acetonitrile/water gradient). NMR peak integration quantifies impurities, while elemental analysis ensures stoichiometric accuracy (±0.3% for C, H, N) .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
